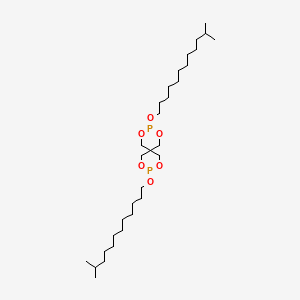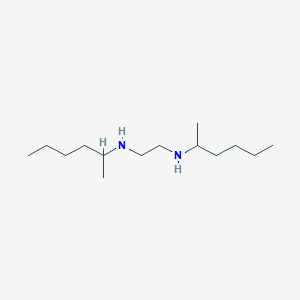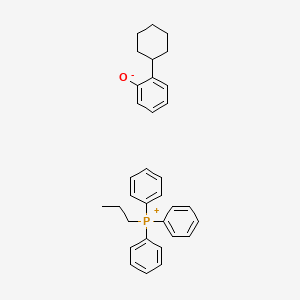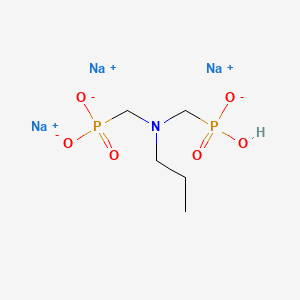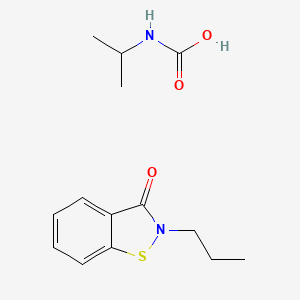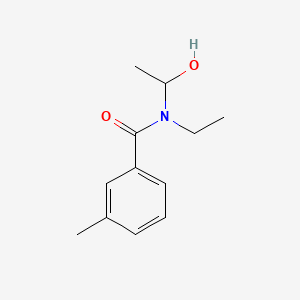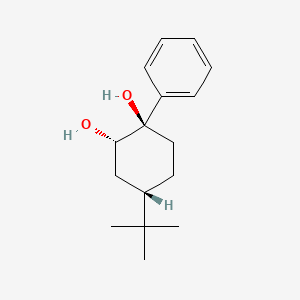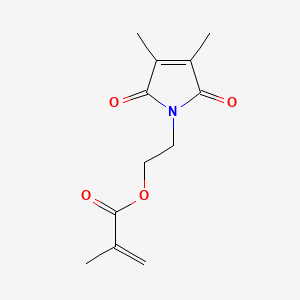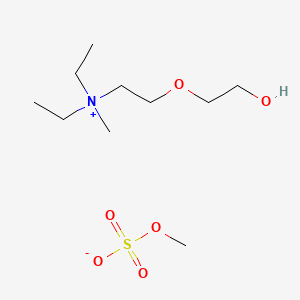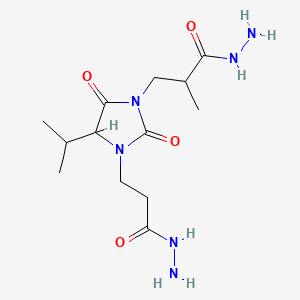
1,1,5,5-Tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,5,5-Tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane is a unique organosilicon compound characterized by its cyclic structure and the presence of both methyl and phenyl groups attached to silicon atoms. This compound is notable for its stability and versatility, making it a valuable material in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,1,5,5-tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane typically involves the condensation of diphenylsilanediol with methylchlorosilanes in the presence of a base such as triethylamine. This reaction proceeds under controlled conditions to ensure the formation of the desired cyclic structure. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,1,5,5-Tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions typically involve the use of hydride donors such as lithium aluminum hydride, resulting in the cleavage of Si-O bonds.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various electrophiles and nucleophiles.
Scientific Research Applications
1,1,5,5-Tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying silicon-based chemistry.
Biology: The compound’s stability and biocompatibility make it useful in the development of biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical devices and implants due to its inertness and compatibility with biological tissues.
Industry: It is employed in the production of high-performance materials, including coatings, adhesives, and sealants, due to its excellent thermal and chemical stability
Mechanism of Action
The mechanism by which 1,1,5,5-tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane exerts its effects is primarily related to its ability to form stable Si-O-Si linkages. These linkages contribute to the compound’s high thermal and chemical stability. The molecular targets and pathways involved in its interactions are largely dependent on the specific application, whether it be in material science, biology, or medicine .
Comparison with Similar Compounds
1,1,5,5-Tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane can be compared to other similar compounds such as:
1,1,3,3-Tetramethyl-5,5,7,7-tetraphenylcyclotetrasiloxane: This compound has a similar structure but differs in the positioning of the methyl and phenyl groups.
1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane: This variant contains vinyl groups instead of phenyl groups, which alters its reactivity and applications.
1,5-Di-(ethylphenyl)-1,5-dimethyl-3,3,7,7-tetraphenylcyclotetrasiloxane: This compound features additional ethyl groups, providing different physical and chemical properties .
Properties
CAS No. |
1693-48-7 |
|---|---|
Molecular Formula |
C28H32O4Si4 |
Molecular Weight |
544.9 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-4,4,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C28H32O4Si4/c1-33(2)29-35(25-17-9-5-10-18-25,26-19-11-6-12-20-26)31-34(3,4)32-36(30-33,27-21-13-7-14-22-27)28-23-15-8-16-24-28/h5-24H,1-4H3 |
InChI Key |
YGLIXSOLOWUILG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C)C)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675753.png)
